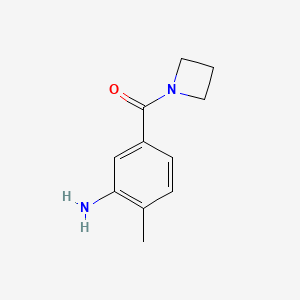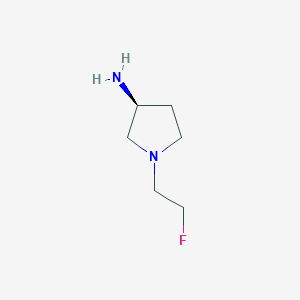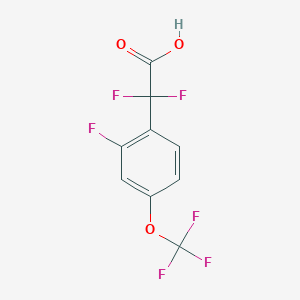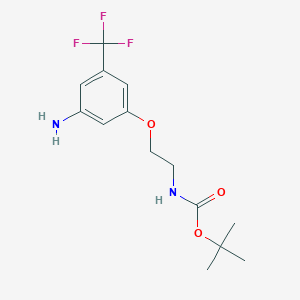
5-(Azetidine-1-carbonyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidine-1-carbonyl)-2-methylaniline: is a chemical compound with the following structural formula:
C24H26N6O5
It consists of an azetidine ring (a four-membered nitrogen-containing ring) attached to a pyrazine moiety. The compound’s systematic name is (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide .
准备方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Formation of the Azetidine Ring: The azetidine ring is typically synthesized using cyclization reactions involving suitable precursors.
Functionalization of the Pyrazine Moiety: The pyrazine portion is introduced through appropriate coupling reactions.
Carbonylation and Benzamide Formation: The carbonyl group is incorporated, followed by benzamide formation.
Industrial Production: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity.
化学反应分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituent groups can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
科学研究应用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: Employed in material design and modification.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms.
相似化合物的比较
While I don’t have a specific list of similar compounds, researchers often compare it to related structures to understand its unique properties and applications.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
InChI 键 |
ONOHHRJWBVLFAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)


![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)


![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
